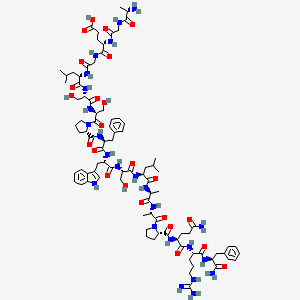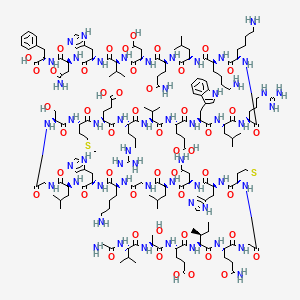
N-Methyl-4-(dimethylamino)benzylamine Hydrochloride
Vue d'ensemble
Description
“N-Methyl-4-(dimethylamino)benzylamine Hydrochloride” is a chemical compound. It is used in the production of dyes and can also be used as a catalytic agent . It is soluble in water .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new organic material 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) is synthesized via Knoevenagel condensation reaction followed by metathesization reaction .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the molecular structure of the DSDNS crystal was solved by single crystal X-ray diffraction (SXRD) techniques .
Physical And Chemical Properties Analysis
“N-Methyl-4-(dimethylamino)benzylamine Hydrochloride” has a molecular weight of 223.14 . It is soluble in water .
Applications De Recherche Scientifique
- 4-(Dimethylamino)benzaldehyde : This compound is used in Ehrlich and Kovac′s reagents to test indole. It is also used to prepare aldehydes from Grignard reagents. In addition, it is used as a color test reagent for pyrroles, primary amines, and hydrazines .
- 4-Dimethylamino-N-benzylcathinone (hydrochloride) : This is an analytical reference standard categorized as a cathinone. It is intended for research and forensic applications .
-
Pharmaceuticals : N-Methylbenzylamine (NMBA) is used for manufacturing phenylephrine, which is used as a vasoconstrictor and nasal decongestant .
-
Epoxy Resins and Polyurethane Foams : Dimethylbenzylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins .
-
Synthesis of Azo-Azomethine Dyes : 4-(Dimethylamino)benzaldehyde is used in the synthesis of azo-azomethine dyes by condensation reaction .
-
Molecular Adduct Formation : 4-(Dimethylamino)benzaldehyde is used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-(dimethylamino)benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol .
Propriétés
IUPAC Name |
N,N-dimethyl-4-(methylaminomethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;/h4-7,11H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVDGGSEVSEMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589489 | |
| Record name | N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(dimethylamino)benzylamine Hydrochloride | |
CAS RN |
1158441-78-1 | |
| Record name | N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















